5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine
Overview
Description
5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine is a chemical compound . It is often used as an organic synthesis intermediate and pharmaceutical intermediate .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, including this compound, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring and a pyrazine ring .Chemical Reactions Analysis
The chemical reactions involving this compound are not clearly recognized .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not clearly recognized .Scientific Research Applications
Peptidomimetics Synthesis
5H-Pyrrolo[2,3-b]pyrazine-based peptidomimetics have been synthesized from 5-imino-5H-pyrrolo[2,3-b]pyrazin-7-amine, with applications in designing molecules that mimic peptide structures and functions. This synthesis starts from 5-imino-5H-pyrrolo[2,3-b]pyrazin-7-amine, showing potential in the field of drug design and development (Biitseva et al., 2015).
Organic Optoelectronic Materials
Dipyrrolopyrazine derivatives, involving pyrrolo[2,3-b]pyrazine structures, have been synthesized for use in organic optoelectronic materials. These derivatives demonstrate significant potential in applications like light-emitting diodes and solar cells, due to their advantageous optical and thermal properties (Meti et al., 2017).
Novel Heterocyclic Systems
Research on the interaction of pyrazinedicarbonitriles with nucleophilic reagents, including compounds related to 5H-pyrrolo[2,3-b]pyrazine, has led to the formation of new heterocyclic systems. These systems could be valuable in the development of new pharmaceuticals and materials (Volovenko & Dubinina, 2002).
Catalysis in Synthesis
Gold and palladium catalysis have been employed in the synthesis of pyrrolo[2,3-b]pyrazines, showcasing their potential in facilitating complex chemical reactions, which is crucial for pharmaceutical synthesis and material science (Gala et al., 2014); (Hopkins & Collar, 2004).
Cyclisation Studies
Studies on thermal cyclisation of pyrazinylhydrazones to form 5H-pyrrolo[2,3-b]pyrazines have contributed to understanding cyclisation mechanisms in organic chemistry, which is fundamental in the synthesis of various organic compounds (Clark et al., 1976).
Safety and Hazards
Future Directions
Pyrrolopyrazine derivatives, including 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine, are attractive scaffolds for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mechanism of Action
Target of Action
The primary targets of 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
This compound interacts with its kinase targets, inhibiting their activity . It’s known that kinase inhibitors often work by blocking the binding of atp to the kinase, preventing the transfer of a phosphate group to the substrate and thus inhibiting the kinase’s activity .
Biochemical Pathways
The inhibition of kinases by this compound affects various biochemical pathways. Kinases play a role in multiple signaling pathways, and their inhibition can have downstream effects on cell growth, proliferation, and survival .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific kinases it inhibits. Generally, kinase inhibitors can halt cell growth and proliferation, induce cell cycle arrest, and promote apoptosis .
Properties
IUPAC Name |
5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-13(17)15-8-12(14)16-11/h2-8H,1H3,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICQDRBUYWXGIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=CN=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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